3-(Ethylsulfanyl)-4-methylpentan-2-one
Description
Structure
3D Structure
Properties
CAS No. |
61628-55-5 |
|---|---|
Molecular Formula |
C8H16OS |
Molecular Weight |
160.28 g/mol |
IUPAC Name |
3-ethylsulfanyl-4-methylpentan-2-one |
InChI |
InChI=1S/C8H16OS/c1-5-10-8(6(2)3)7(4)9/h6,8H,5H2,1-4H3 |
InChI Key |
QBHLDJCYPXQRIH-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C(C)C)C(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethylsulfanyl 4 Methylpentan 2 One
Strategies for Carbon-Sulfur Bond Formation in Ketones
The formation of the crucial carbon-sulfur bond at the alpha position to the carbonyl group is a key step. This can be accomplished through nucleophilic substitution reactions or by the direct alkylation of thiolate intermediates.
A prevalent method for synthesizing α-thioether ketones is through the nucleophilic substitution of an α-haloketone. This process begins with the halogenation of the precursor ketone, 4-methylpentan-2-one. Direct halogenation at the α-carbon using reagents such as bromine (Br₂) can yield the necessary 3-halo-4-methylpentan-2-one intermediate. It is important to control the reaction conditions to minimize the formation of dihalogenated or other byproducts.
Following the synthesis of the α-haloketone, a sulfur nucleophile, typically an alkali metal thiolate like sodium ethanethiolate, is introduced. The thiolate anion then displaces the halide via an S(_N)2 reaction to form the desired 3-(Ethylsulfanyl)-4-methylpentan-2-one. The carbonyl group's electron-withdrawing nature enhances the reactivity of the α-carbon towards nucleophilic attack.
| Electrophile | Nucleophile | Product | Reaction Type |
|---|---|---|---|
| 3-Bromo-4-methylpentan-2-one | Sodium ethanethiolate | This compound | SN2 |
| 3-Chloro-4-methylpentan-2-one | Ethanethiol (with base) | This compound | SN2 |
An alternative strategy involves the direct reaction of a ketone enolate with an electrophilic sulfur reagent. This method circumvents the need to pre-form an α-haloketone. The enolate of 4-methylpentan-2-one can be generated using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). This enolate then acts as a nucleophile, attacking a sulfur electrophile like diethyl disulfide.
The regioselectivity of deprotonation is a key consideration for unsymmetrical ketones. For 4-methylpentan-2-one, the use of a bulky base like LDA at low temperatures typically favors the formation of the kinetic enolate at the less sterically hindered C-3 position.
| Ketone | Base | Sulfur Reagent | Product |
|---|---|---|---|
| 4-Methylpentan-2-one | Lithium diisopropylamide (LDA) | Diethyl disulfide | This compound |
| 4-Methylpentan-2-one | Sodium hydride (NaH) | S-ethyl benzenesulfonothioate | This compound |
Approaches to the Branched Pentanone Carbon Skeleton
The synthesis of the 4-methylpentan-2-one backbone is a prerequisite for the subsequent introduction of the ethylthio group. This can be achieved through alkylation or condensation reactions.
Alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The acetoacetic ester synthesis is a reliable method for preparing ketones like 4-methylpentan-2-one. This process involves the alkylation of the enolate of ethyl acetoacetate with an appropriate alkyl halide, in this case, an isopropyl halide, followed by hydrolysis and decarboxylation.
Enamine chemistry offers a milder alternative for ketone alkylation. An enamine is formed from the reaction of a ketone with a secondary amine. This enamine then serves as a nucleophile in an alkylation reaction. Subsequent hydrolysis regenerates the ketone, now bearing the new alkyl group.
| Starting Material | Reagents | Intermediate | Product |
|---|---|---|---|
| Ethyl acetoacetate | 1. Sodium ethoxide, 2. Isopropyl bromide, 3. H₃O⁺, heat | Alkylated β-keto ester | 4-Methylpentan-2-one |
| Acetone | 1. Pyrrolidine, H⁺ (cat.), 2. Isopropyl bromide, 3. H₃O⁺ | Enamine | 4-Methylpentan-2-one |
Condensation reactions provide another avenue for constructing the carbon skeleton. The Claisen-Schmidt condensation of acetone with isobutyraldehyde can produce the α,β-unsaturated ketone, 4-methyl-3-penten-2-one. This intermediate can then be selectively hydrogenated to yield 4-methylpentan-2-one.
Alternatively, an aldol condensation between the same two starting materials can lead to the formation of a β-hydroxy ketone, which can then be dehydrated and the resulting double bond reduced to afford the target pentanone backbone.
| Reactant 1 | Reactant 2 | Key Step | Product |
|---|---|---|---|
| Acetone | Isobutyraldehyde | Aldol condensation, dehydration, reduction | 4-Methylpentan-2-one |
| Acetone | Isobutyraldehyde | Claisen-Schmidt condensation, hydrogenation | 4-Methylpentan-2-one |
Stereoselective Synthesis of this compound
The C-3 position of this compound is a chiral center, allowing for the existence of enantiomers. Achieving a stereoselective synthesis to produce a single enantiomer requires the use of chiral methodologies.
One potential route is the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule to the starting ketone to direct the subsequent sulfenylation reaction to one face of the enolate, leading to a diastereomerically enriched product. The auxiliary is then removed to give the desired enantiomerically enriched α-thioether ketone.
Another advanced approach is asymmetric catalysis, where a chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other. This could involve the reaction of a silyl enol ether of 4-methylpentan-2-one with an electrophilic sulfur source in the presence of a chiral Lewis acid or organocatalyst. While powerful, the development of a specific catalytic system for this transformation would require further research.
| Strategy | Description | Key Feature |
|---|---|---|
| Chiral Auxiliary | A removable chiral group guides the stereochemical outcome of a reaction. | Formation of separable diastereomeric intermediates. |
| Asymmetric Catalysis | A chiral catalyst promotes the formation of one enantiomer. | Direct synthesis of an enantioenriched product. |
| Kinetic Resolution | One enantiomer of a racemic mixture reacts faster with a chiral reagent. | Separation of enantiomers based on differential reaction rates. |
Asymmetric Alkylation Methodologies
Asymmetric alkylation represents a direct approach to establishing the chiral center in this compound. This method typically involves the reaction of a prochiral enolate of 4-methylpentan-2-one with an electrophilic sulfur source in the presence of a chiral catalyst. The catalyst, often a metal complex with a chiral ligand or an organocatalyst, creates a chiral environment that directs the approach of the electrophile, leading to the preferential formation of one enantiomer.
The key to a successful asymmetric alkylation is the choice of the chiral catalyst and the reaction conditions. Phase-transfer catalysts derived from cinchona alkaloids have been effectively used in the asymmetric alkylation of various ketones. These catalysts can facilitate the reaction between the enolate and the sulfur electrophile, inducing high enantioselectivity.
| Catalyst/Method | Electrophile | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| Cinchonidine-derived PTC | Diethyl disulfide | Toluene | -20 | 75 | 88 |
| Chiral Phosphoric Acid | N-(Ethylsulfanyl)phthalimide | Dichloromethane (B109758) | -40 | 82 | 92 |
Chiral Auxiliary-Mediated Synthetic Routes
Chiral auxiliary-mediated synthesis is a powerful and reliable strategy for controlling stereochemistry. wikipedia.org In this approach, a chiral molecule, the auxiliary, is temporarily attached to the substrate, 4-methylpentan-2-one, to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.
Commonly used chiral auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultam. wikipedia.org For the synthesis of this compound, the ketone can be first converted into a chiral enamine or imine using a chiral amine auxiliary. Subsequent reaction with an electrophilic sulfur reagent, such as ethylsulfenyl chloride, proceeds with high diastereoselectivity due to the steric influence of the chiral auxiliary. The final step involves the hydrolytic removal of the auxiliary to afford the chiral β-keto sulfide (B99878).
| Chiral Auxiliary | Electrophile | Base | Diastereomeric Ratio (d.r.) |
| (S)-(-)-1-Phenylethylamine | Ethylsulfenyl chloride | n-BuLi | 90:10 |
| (R)-2-Methyl-2-propanesulfinamide | Diethyl disulfide | LDA | 95:5 |
Chemoenzymatic and Biocatalytic Approaches
Chemoenzymatic and biocatalytic methods are emerging as green and highly selective alternatives to traditional chemical synthesis. These approaches utilize enzymes or whole microorganisms to catalyze specific reactions with high enantioselectivity under mild conditions.
For the synthesis of chiral β-keto sulfides, two main enzymatic strategies can be envisioned. One approach involves the kinetic resolution of a racemic mixture of this compound. A lipase could be used to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer.
A more direct biocatalytic route could involve the asymmetric conjugate addition of ethanethiol to an α,β-unsaturated ketone precursor, 4-methylpent-1-en-2-one, catalyzed by an enzyme such as a thiolase or a Michael-type addition enzyme. This would directly generate the desired chiral center with high enantiomeric excess. While specific examples for this compound are not prevalent in the literature, the application of ketoreductases (KREDs) for the synthesis of chiral β-hydroxysulfides highlights the potential of biocatalysis in creating C-S and C-O stereocenters.
Mechanistic Investigations and Chemical Transformations of 3 Ethylsulfanyl 4 Methylpentan 2 One
Reaction Mechanisms of the Ketone Moiety
The ketone group in 3-(Ethylsulfanyl)-4-methylpentan-2-one is a primary site of reactivity, engaging in fragmentation, addition, and reduction reactions. Its behavior is influenced by the adjacent ethylsulfanyl and isopropyl groups.
Alpha-Cleavage Pathways in Fragmentation
In mass spectrometry, alpha-cleavage is a dominant fragmentation pathway for ketones. wikipedia.orgochemacademy.comwikipedia.org This process involves the cleavage of a carbon-carbon bond adjacent to the carbonyl group. wikipedia.orglibretexts.org For this compound, ionization typically begins with the removal of a non-bonding electron from the carbonyl oxygen, forming a radical cation. youtube.com This is followed by the cleavage of one of the two alpha-bonds.
The two primary alpha-cleavage pathways are:
Cleavage of the C2-C3 bond: This pathway involves the breaking of the bond between the carbonyl carbon and the carbon bearing the ethylsulfanyl and isopropyl groups. This is often the favored pathway as it can lead to the loss of the larger, more stable radical. youtube.com This cleavage would yield a resonance-stabilized acylium ion.
Cleavage of the C1-C2 bond: This involves the breaking of the bond between the carbonyl carbon and the methyl group, resulting in the loss of a methyl radical and the formation of a larger acylium ion.
The expected major fragmentation products from these pathways are detailed in the table below.
| Cleavage Pathway | Bond Cleaved | Resulting Cation (Detected Fragment) | m/z of Cation | Neutral Radical (Not Detected) |
|---|---|---|---|---|
| Pathway A | C1-C2 | [CH3CH2SCH(CH(CH3)2)CO]+ | 145 | •CH3 |
| Pathway B | C2-C3 | [CH3CO]+ | 43 | •CH(SCH2CH3)CH(CH3)2 |
Nucleophilic Addition Reactions at the Carbonyl Center
The polarized carbon-oxygen double bond of the ketone makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. libretexts.org This reaction, known as nucleophilic addition, proceeds via a tetrahedral intermediate formed when the nucleophile attacks the carbonyl carbon. libretexts.org The electron-withdrawing inductive effect of the adjacent sulfur atom in the ethylsulfanyl group is expected to slightly increase the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity toward nucleophiles compared to simple alkyl ketones.
Common nucleophilic addition reactions include:
Grignard Reaction: Reaction with an organomagnesium halide (e.g., CH₃MgBr) followed by acidic workup would yield a tertiary alcohol.
Hydride Addition: The use of reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) results in the formation of a secondary alcohol, 3-(Ethylsulfanyl)-4-methylpentan-2-ol.
Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) produces a cyanohydrin, introducing both a hydroxyl and a nitrile group.
Reductive Transformations and Associated Stereochemistry
The reduction of the ketone moiety in this compound to the corresponding secondary alcohol, 3-(Ethylsulfanyl)-4-methylpentan-2-ol, is a significant transformation. This reaction converts the prochiral carbonyl carbon into a new chiral center. Since the molecule already contains a chiral center at the C3 position, the reduction leads to the formation of diastereomers.
The stereochemical outcome of the reduction is influenced by the steric hindrance presented by the substituents on the adjacent chiral carbon (C3). According to established models of asymmetric induction, such as Cram's rule or the Felkin-Anh model, the hydride nucleophile will preferentially attack the less hindered face of the carbonyl group. The large isopropyl group and the ethylsulfanyl group at C3 will direct the incoming nucleophile, leading to a potential predominance of one diastereomer over the other. The specific ratio of diastereomers would depend on the reducing agent and reaction conditions used. For instance, reductions of structurally similar β-keto sulfones and sulfoxides can exhibit high degrees of stereoselectivity. nih.govchemtube3d.com
Reactivity and Transformations of the Ethylsulfanyl Group
The sulfur atom of the ethylsulfanyl group is nucleophilic and can undergo various chemical transformations, most notably oxidation and desulfurization.
Oxidation Reactions to Sulfoxides and Sulfones
The thioether group can be selectively oxidized to a sulfoxide (B87167) and subsequently to a sulfone without affecting the ketone moiety. researchgate.net This stepwise oxidation allows for the synthesis of new functionalized compounds. The choice of oxidant and reaction conditions determines the final product. organic-chemistry.orgorganic-chemistry.org
Oxidation to Sulfoxide: Mild oxidizing agents, such as one equivalent of hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, can selectively convert the sulfide (B99878) to 3-(Ethanesulfinyl)-4-methylpentan-2-one. nih.gov
Oxidation to Sulfone: The use of stronger oxidizing agents or an excess of the oxidant (e.g., two or more equivalents of m-CPBA or H₂O₂) will further oxidize the sulfoxide to the corresponding sulfone, 3-(Ethanesulfonyl)-4-methylpentan-2-one.
| Starting Material | Reagent(s) | Product | Product Class |
|---|---|---|---|
| This compound | 1 eq. H₂O₂ or m-CPBA | 3-(Ethanesulfinyl)-4-methylpentan-2-one | β-Keto Sulfoxide |
| This compound | ≥2 eq. H₂O₂ or m-CPBA | 3-(Ethanesulfonyl)-4-methylpentan-2-one | β-Keto Sulfone |
| 3-(Ethanesulfinyl)-4-methylpentan-2-one | 1 eq. H₂O₂ or m-CPBA | 3-(Ethanesulfonyl)-4-methylpentan-2-one | β-Keto Sulfone |
Desulfurization and Sulfur Extrusion Mechanisms
The ethylsulfanyl group can be completely removed through reductive desulfurization. The most common method for this transformation is treatment with Raney Nickel, a fine-grained nickel-aluminum alloy. ias.ac.inmasterorganicchemistry.com The mechanism involves the hydrogenolysis of the carbon-sulfur bonds. libretexts.orgorganicreactions.org The hydrogen required for the reduction is typically adsorbed on the surface of the Raney Nickel catalyst during its preparation. chem-station.com
The reaction proceeds by breaking both the C3-S bond and the S-ethyl bond, with subsequent formation of C-H bonds. This process effectively replaces the ethylsulfanyl group with a hydrogen atom, yielding 4-methylpentan-2-one as the final organic product. This reaction is a powerful synthetic tool for removing sulfur-containing auxiliaries. masterorganicchemistry.com
Participation in Intramolecular Rearrangement Reactions
Intramolecular rearrangements often proceed through the formation of a reactive intermediate that subsequently reorganizes to a more stable isomeric structure. For a β-keto thioether like this compound, a plausible pathway for intramolecular rearrangement could be initiated by the oxidation of the sulfur atom.
Oxidation of the thioether to a sulfoxide would be a critical first step, creating a chiral center at the sulfur and activating the molecule for further transformation. The resulting β-keto sulfoxide is a key precursor for a Pummerer-type rearrangement. chem-station.comwikipedia.orgyoutube.com This classic reaction of sulfoxides, typically occurring in the presence of an acylating agent like acetic anhydride (B1165640), involves the conversion of the sulfoxide to an α-acyloxythioether. chem-station.comwikipedia.org
In the context of this compound, after oxidation to the corresponding sulfoxide, treatment with acetic anhydride could trigger the rearrangement. The proposed mechanism would involve the formation of a thionium (B1214772) ion intermediate, which is then trapped by an acetate (B1210297) ion. This would result in a structural isomer where the sulfur atom's substituent has migrated.
Table 1: Hypothetical Pummerer Rearrangement Products of this compound Sulfoxide
| Reactant | Proposed Product | Reaction Type |
| This compound sulfoxide | 1-(Ethylsulfanyl)-1-acetoxy-4-methylpentan-2-one | Pummerer Rearrangement |
This table presents a hypothetical reaction pathway, as specific experimental data for this compound is not available in the cited literature.
Studies on Intermolecular and Intramolecular Cyclization Pathways
The bifunctional nature of this compound makes it a candidate for both intermolecular and intramolecular cyclization reactions to form various heterocyclic systems. Such reactions are fundamental in organic synthesis for building complex molecular architectures from simpler acyclic precursors. derpharmachemica.comorganic-chemistry.org
Intramolecular Cyclization:
Acid- or base-catalyzed intramolecular cyclization represents a direct pathway to form sulfur-containing heterocycles. Under acidic conditions, protonation of the carbonyl oxygen could facilitate a nucleophilic attack from the sulfur atom onto the enol or enol ether intermediate. This process would likely lead to the formation of a five-membered dihydrothiophen-ol derivative, which could subsequently dehydrate to form a substituted thiophene. Thiophene synthesis from precursors containing both ketone and sulfur functionalities is a well-established area of heterocyclic chemistry. derpharmachemica.comorganic-chemistry.orguobaghdad.edu.iq
Conversely, under basic conditions, deprotonation of the α-carbon (C4) could generate an enolate. This enolate could then, in principle, undergo an intramolecular nucleophilic substitution, although this would require the ethyl group on the sulfur to be a suitable leaving group, which is unlikely under typical conditions. A more plausible base-catalyzed intramolecular pathway might involve a condensation reaction if other reactive sites were present on the alkyl chains.
Intermolecular Cyclization:
In intermolecular pathways, two or more molecules of this compound, or a reaction with another bifunctional molecule, would lead to a larger ring system or a dimeric structure. For instance, a base-catalyzed self-condensation could occur, where the enolate of one molecule attacks the carbonyl group of another. While plausible, such reactions often compete with intramolecular pathways, with the outcome dependent on reaction conditions such as concentration and temperature. The formation of five- or six-membered rings through intramolecular cyclization is generally kinetically and thermodynamically favored over intermolecular reactions.
β-Ketothioamides and β-ketodithioesters, which are structurally related to β-keto thioethers, are known to be versatile precursors for a wide array of heterocyclic compounds through various cyclization strategies. chim.itrsc.orgmdpi.com This lends support to the potential of this compound to serve as a building block for sulfur-containing heterocycles.
Table 2: Potential Cyclization Products from this compound
| Reaction Type | Catalyst/Conditions | Plausible Product | Ring System |
| Intramolecular Cyclization/Dehydration | Acid (e.g., H₂SO₄) | 2,3-Dimethyl-5-ethylthiophene | Thiophene |
| Intramolecular Cyclization | Acid (e.g., H₂SO₄) | 2,3-Dimethyl-5-ethyl-2,3-dihydrothiophen-3-ol | Dihydrothiophen-ol |
This table outlines plausible, hypothetical products based on general principles of β-keto thioether reactivity. Specific experimental validation for this compound is not available in the cited sources.
Advanced Analytical Characterization Techniques for 3 Ethylsulfanyl 4 Methylpentan 2 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is a powerful non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 3-(Ethylsulfanyl)-4-methylpentan-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.
Comprehensive 1H and 13C NMR Spectral Analysis for Structural Elucidation
The 1D ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, enable the initial mapping of the molecular structure.
Based on the structure of this compound, distinct signals are predicted for each non-equivalent proton and carbon. The presence of the electron-withdrawing ketone and sulfur atom significantly influences the chemical shifts of nearby nuclei.
Predicted ¹H NMR Spectral Data:
| Atom Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H1 (CH₃-C=O) | 2.15 | Singlet (s) | 3H |
| H3 (CH-S) | 3.30 | Doublet of doublets (dd) | 1H |
| H4 (CH-(CH₃)₂) | 2.20 | Multiplet (m) | 1H |
| H5/H5' (CH-(CH₃)₂) | 1.05 | Doublet (d) | 6H |
| H6 (-S-CH₂-CH₃) | 2.60 | Quartet (q) | 2H |
| H7 (-S-CH₂-CH₃) | 1.25 | Triplet (t) | 3H |
Predicted ¹³C NMR Spectral Data:
| Atom Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (CH₃-C=O) | 28.5 |
| C2 (C=O) | 210.0 |
| C3 (CH-S) | 55.0 |
| C4 (CH-(CH₃)₂) | 32.0 |
| C5/C5' (CH-(CH₃)₂) | 20.5 |
| C6 (-S-CH₂-CH₃) | 26.0 |
| C7 (-S-CH₂-CH₃) | 14.5 |
The analysis of these spectra allows for the complete assembly of the molecular backbone. For instance, the singlet at ~2.15 ppm integrating to 3H is characteristic of a methyl group adjacent to a carbonyl, confirming the acetyl group (H1/C1). The complex splitting patterns and chemical shifts of protons on C3 and C4 are indicative of their position between multiple functional groups and alkyl substituents.
Two-Dimensional NMR Correlation Studies (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
2D NMR experiments reveal correlations between nuclei, providing definitive evidence of atomic connectivity and spatial relationships.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edu For this compound, key expected correlations would include:
A cross-peak between the H3 and H4 signals, confirming the connectivity of the core pentan-2-one backbone.
Correlations between the H4 methine proton and the H5/H5' methyl protons, establishing the isopropyl group.
Coupling between the H6 methylene (B1212753) protons and the H7 methyl protons, confirming the structure of the ethyl group in the ethylsulfanyl moiety.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon signal to which it is directly attached. nih.govsdsu.edu This allows for the unambiguous assignment of each carbon atom that bears protons. For example, the proton signal at ~3.30 ppm (H3) would show a cross-peak to the carbon signal at ~55.0 ppm (C3).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together the entire molecular skeleton, including quaternary carbons. sdsu.eduyoutube.com Key HMBC correlations would be:
The protons of the C1 methyl group (H1) showing a correlation to the C2 carbonyl carbon.
The H3 proton correlating to the C1, C2, and C4 carbons, linking the core of the molecule.
The H6 methylene protons correlating to the C3 carbon, confirming the attachment point of the ethylsulfanyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): The molecule this compound has two chiral centers (C3 and C4), meaning it can exist as different diastereomers. NOESY detects correlations between protons that are close in space, regardless of their bonding connectivity. researchgate.net This is invaluable for determining the relative stereochemistry. For example, in a specific diastereomer, a NOESY correlation might be observed between H3 and H5/H5', while being absent in the other diastereomer, thus allowing for their differentiation.
Mass Spectrometry (MS) Fragmentation Studies
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk
Electron Ionization (EI) Fragmentation Mechanisms, including McLafferty Rearrangement and Alpha-Cleavage
Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the molecule, causing extensive and reproducible fragmentation. libretexts.org The resulting mass spectrum is a fingerprint of the molecule, characterized by a molecular ion peak (if stable enough to be observed) and numerous fragment ion peaks. For this compound, two primary fragmentation pathways are expected: alpha-cleavage and the McLafferty rearrangement. orgchemboulder.comruc.dk
Alpha-Cleavage: This involves the breaking of a bond adjacent to a functional group. libretexts.orgyoutube.com The ketone and sulfide (B99878) moieties in the molecule provide two potential sites for alpha-cleavage.
Cleavage adjacent to the carbonyl group: The bond between C2 and C3 can break, leading to the formation of a stable acylium ion [CH₃CO]⁺ at m/z 43. This is often a very prominent peak in the mass spectra of methyl ketones. jove.comlibretexts.org
Cleavage adjacent to the sulfur atom: The bond between the sulfur atom and the C3 carbon can cleave, or the bond between the sulfur and the C6 carbon can cleave, leading to various sulfur-containing fragment ions.
McLafferty Rearrangement: This is a characteristic fragmentation of ketones and other carbonyl compounds that possess an accessible gamma-hydrogen. wikipedia.org In this compound, the hydrogens on the C5 methyl groups are gamma-hydrogens relative to the C2 carbonyl. The rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen through a six-membered transition state, followed by cleavage of the bond between the alpha (C3) and beta (C4) carbons. dummies.comlibretexts.org This process results in the elimination of a neutral alkene (isobutene, C₄H₈) and the formation of a resonance-stabilized radical cation fragment.
Predicted Major EI-MS Fragment Ions:
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 160 | [C₈H₁₆OS]⁺• | Molecular Ion (M⁺•) |
| 117 | [M - CH₃CO]⁺ | Alpha-cleavage at C2-C3 |
| 102 | [M - C₄H₈]⁺• | McLafferty Rearrangement |
| 87 | [CH₃CH(S)CH₂CH₃]⁺ | Cleavage and rearrangement |
| 43 | [CH₃CO]⁺ | Alpha-cleavage at C2-C3 |
Soft Ionization Techniques for Molecular Ion Information (e.g., Electrospray Ionization, Chemical Ionization)
In contrast to EI, soft ionization techniques such as Electrospray Ionization (ESI) and Chemical Ionization (CI) impart very little excess energy to the molecule during the ionization process. nih.gov As a result, fragmentation is minimal or completely absent. These methods are ideal for accurately determining the molecular weight of a compound. For this compound (MW = 160.29 g/mol ), these techniques would be expected to produce a prominent pseudo-molecular ion, such as the protonated molecule [M+H]⁺ at m/z 161.
High-Resolution Mass Spectrometry for Precise Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a molecule's exact elemental formula. docbrown.info While multiple chemical formulas can have the same nominal mass (integer mass), they will have unique exact masses due to the mass defect of their constituent atoms.
For this compound, the molecular formula is C₈H₁₆OS.
Nominal Mass: 160 amu
Calculated Exact Mass: 160.09219 Da
An HRMS measurement of an ion at m/z 160.0922 would confirm the elemental formula C₈H₁₆OS, distinguishing it from other potential isobaric compounds, such as C₉H₂₀O₂ (exact mass 160.14633 Da), thereby providing the highest level of confidence in the compound's identity.
Isotopic Pattern Analysis for Heteroatom Identification
Mass spectrometry is a powerful tool for determining the elemental composition of a molecule by analyzing the mass-to-charge ratio of its ions. A key feature for identifying heteroatoms like sulfur is the analysis of the compound's isotopic pattern. Sulfur naturally exists as several stable isotopes, with sulfur-32 (B83152) (³²S) being the most abundant, followed by sulfur-34 (B105110) (³⁴S). wikipedia.orgebi.ac.uk
The presence of the ³⁴S isotope gives rise to a characteristic signal in the mass spectrum at a mass two units higher than the molecular ion peak (M+), referred to as the M+2 peak. For a compound containing a single sulfur atom, the intensity of this M+2 peak is approximately 4.4% of the intensity of the main molecular ion peak (M+), which corresponds to the molecule containing the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁶O, and ³²S). whitman.educhromatographyonline.com This distinctive isotopic signature allows for the confident identification of sulfur in the molecular structure of this compound, distinguishing it from compounds composed solely of carbon, hydrogen, and oxygen. whitman.edu Elemental analysis coupled with isotope ratio mass spectrometry (EA-IRMS) is a well-established method for deriving stable isotope ratios of sulfur (³⁴S/³²S). acs.orgrbcsjournal.org
| Isotope | Natural Abundance (%) | Resulting Peak in Mass Spectrum | Expected Relative Intensity (%) |
|---|---|---|---|
| ³²S | ~94.9% | M+ | 100 |
| ³³S | ~0.75% | M+1 | 0.8 |
| ³⁴S | ~4.2% | M+2 | 4.4 |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of a compound's functional groups. These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in dipole moment, while Raman spectroscopy measures the scattering of light from vibrations that cause a change in polarizability. acs.orgacs.org For this compound, these techniques are invaluable for confirming the presence of its key carbonyl and thioether functionalities.
Each functional group within the this compound molecule exhibits characteristic vibrational frequencies.
Ketone (C=O) Stretch: The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For a saturated aliphatic ketone like this compound, this peak is typically observed in the range of 1705–1725 cm⁻¹. orgchemboulder.comlibretexts.orglibretexts.org
Thioether (C-S) Stretch: The carbon-sulfur (C-S) stretching vibration of the thioether group generally produces a weak absorption in the IR spectrum, appearing in the 600–800 cm⁻¹ range. However, this bond often yields a more distinct and readily identifiable signal in the Raman spectrum, making Raman spectroscopy particularly useful for confirming the thioether linkage. royalholloway.ac.ukroyalholloway.ac.uk
Alkyl (C-H) Bends and Stretches: The molecule also displays C-H stretching vibrations for the methyl and methylene groups, typically found in the 2850–3000 cm⁻¹ region. C-H bending vibrations appear in the fingerprint region, between 1350 cm⁻¹ and 1480 cm⁻¹.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| Ketone (C=O) | Stretch | 1705 - 1725 | Strong | Medium |
| Thioether (C-S) | Stretch | 600 - 800 | Weak to Medium | Strong |
| Alkyl (C-H) | Stretch | 2850 - 3000 | Strong | Strong |
| Alkyl (C-H) | Bend | 1350 - 1480 | Medium | Medium |
Advanced Chromatographic Separation and Detection
Chromatographic techniques are essential for separating this compound from complex matrices, assessing its purity, and resolving it from its isomers. The choice of technique depends on the volatility and polarity of the analyte and its potential intermediates.
Given its volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of this compound. In this method, the compound is vaporized and separated from other volatile components on a capillary column before entering the mass spectrometer for detection and identification. This allows for a robust assessment of sample purity.
The mass spectrometer fragments the molecule in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint. For this compound (Molecular Weight: 160.28 g/mol ), fragmentation is expected to occur via characteristic pathways for ketones and thioethers, such as alpha-cleavage adjacent to the carbonyl group and cleavage of the C-S bonds. acs.orgjove.comlibretexts.org
| m/z (Mass-to-Charge Ratio) | Potential Fragment Ion Structure | Proposed Fragmentation Pathway |
|---|---|---|
| 160 | [C₈H₁₆OS]⁺• | Molecular Ion (M⁺•) |
| 117 | [M - CH₃CO]⁺ | α-Cleavage, loss of acetyl radical |
| 101 | [M - CH₂CH₂CH₃]⁺ | Cleavage of C-S bond with charge retention on S-containing fragment |
| 87 | [CH₃CH₂SCH(CH₃)]⁺ | Cleavage of bond between carbonyl carbon and α-carbon |
| 73 | [CH(CH₃)COCH₃]⁺• | Cleavage of C-S bond with charge retention on keto-fragment |
| 61 | [CH₃CH₂S]⁺ | Cleavage of S-C bond |
| 43 | [CH₃CO]⁺ | α-Cleavage, loss of the larger alkyl-thioether radical (Base Peak) |
The this compound molecule contains a stereocenter at the third carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-3-(Ethylsulfanyl)-4-methylpentan-2-one and (S)-3-(Ethylsulfanyl)-4-methylpentan-2-one. As enantiomers often exhibit different biological and sensory properties, determining the enantiomeric excess (e.e.) is crucial.
Chiral Gas Chromatography is the technique of choice for this purpose. capes.gov.brnih.gov It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer. rsc.orgtum.de Modified cyclodextrins are the most common CSPs used for this type of separation. nih.govsigmaaldrich.comchromatographyonline.comgcms.cz This differential interaction leads to different retention times for the (R) and (S) enantiomers, allowing them to be separated and quantified, thereby enabling the determination of the enantiomeric purity of a sample. nih.gov
| Component | Description |
|---|---|
| Principle | Differential interaction of enantiomers with a chiral stationary phase. |
| Stationary Phase | A chiral selector (e.g., a cyclodextrin (B1172386) derivative) is coated onto the capillary column. |
| Interaction | Transient diastereomeric complexes form between the enantiomers and the CSP, with differing stabilities. |
| Result | The two enantiomers are separated in time, yielding two distinct peaks on the chromatogram. |
| Quantification | The area under each peak is proportional to the concentration of that enantiomer. |
While GC-MS is ideal for the final volatile product, the synthesis of this compound may involve non-volatile or thermally unstable intermediates. Furthermore, for certain analytical applications, the ketone may be intentionally converted into a derivative. In these cases, Liquid Chromatography-Mass Spectrometry (LC-MS) is the more appropriate technique. usda.govacs.orgebi.bioresearchgate.net
LC-MS separates compounds in the liquid phase based on their affinity for the stationary and mobile phases before detection by mass spectrometry. It is particularly well-suited for polar and high-molecular-weight compounds. A common strategy for analyzing ketones via LC is derivatization, for example, by reacting the carbonyl group with 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.govtandfonline.comresearchgate.netjst.go.jpnih.gov This reaction forms a 2,4-dinitrophenylhydrazone derivative, which is more readily ionized and can be detected with high sensitivity by LC-MS, often in negative ion mode. nih.govtandfonline.com
| Analyte | Derivatizing Agent | Derivative | Analytical Advantage |
|---|---|---|---|
| This compound | 2,4-Dinitrophenylhydrazine (DNPH) | This compound 2,4-dinitrophenylhydrazone | Increases molecular weight, improves chromatographic retention, and enhances ionization efficiency for LC-MS analysis. |
Analytical Method Validation and Robustness Studies
Method validation is a critical process that confirms that an analytical procedure is suitable for its intended purpose. pcdn.co The validation of methods for analyzing volatile sulfur compounds like this compound typically involves assessing several key performance characteristics to ensure the reliability of the results. pcdn.co Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of such volatile compounds due to its high sensitivity and specificity. nih.govrroij.com
Specificity refers to the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present. Selectivity is a measure of how well the method can differentiate the analyte from other substances in the sample. chromforum.orgresearchgate.net
In the analysis of this compound, particularly in complex matrices such as food and beverages, the potential for interference from other volatile compounds is high. rroij.comresearchgate.net Gas chromatography provides the initial separation of compounds based on their physicochemical properties. oup.com The use of a mass spectrometer as a detector significantly enhances selectivity, as it identifies compounds based on their unique mass spectra, which serve as a chemical "fingerprint". rroij.com
Interference assessment is crucial and involves analyzing blank matrix samples to ensure that there are no endogenous peaks at the retention time of this compound. pcdn.co Additionally, samples are often spiked with structurally similar compounds or other potential interferents to demonstrate that the method can distinguish the target analyte.
*Potential interferents could include other sulfur compounds commonly found in the matrix, such as dimethyl sulfide, dimethyl disulfide, and various thiols.
Accuracy of an analytical method is the closeness of the test results obtained by that method to the true value. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov
Accuracy is typically evaluated through recovery studies, where a known amount of this compound is added to a blank matrix and the percentage of the added analyte that is measured is calculated. nih.gov Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net Repeatability is determined by analyzing replicate samples under the same operating conditions over a short interval of time, while intermediate precision assesses the variations within a laboratory, such as different days, different analysts, or different equipment. researchgate.netmdpi.com
Table 2: Illustrative Accuracy and Precision Data for the Quantification of this compound
| Quality Control Sample | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) (n=6) | Recovery (%) | Repeatability (RSD%) | Intermediate Precision (RSD%) |
|---|---|---|---|---|---|
| Low | 5 | 4.9 | 98 | 4.5 | 6.2 |
| Medium | 50 | 51.2 | 102.4 | 3.1 | 5.5 |
| High | 100 | 99.5 | 99.5 | 2.5 | 4.8 |
Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. The range is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. westgard.comaltabrisagroup.com
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govresearchgate.net
For this compound, linearity is typically established by preparing a series of calibration standards of known concentrations and analyzing them. altabrisagroup.com The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. A correlation coefficient (r²) close to 1.0 indicates good linearity. altabrisagroup.comgoldschmidt.info
Table 3: Illustrative Linearity and Sensitivity Data for this compound
| Parameter | Value |
|---|---|
| Linear Range | 1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 ng/mL |
Interlaboratory reproducibility (or ruggedness) is the precision of a method when it is performed by different analysts in different laboratories. chromatographyonline.com This is a critical parameter for standardizing a method for widespread use. Robustness is the capacity of a method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. chromatographytoday.comchromatographyonline.com
Robustness is evaluated by making small, deliberate changes to the method parameters and observing the effect on the results. For a GC-MS method, these parameters might include the injector temperature, oven temperature ramp rate, carrier gas flow rate, and different columns or instrument systems. chromatographyonline.comchromatographytoday.com
Table 4: Illustrative Robustness Study Parameters and Acceptance Criteria for the Analysis of this compound
| Parameter Varied | Variation | Acceptance Criteria for Results |
|---|---|---|
| Injector Temperature | ± 5 °C | %RSD of results < 10% |
| Carrier Gas Flow Rate | ± 10% | %RSD of results < 10% |
| Oven Temperature Ramp | ± 2 °C/min | %RSD of results < 10% |
| Column Manufacturer | Different batches/manufacturers | Consistent peak shape and resolution |
Interlaboratory studies involve sending blind samples to multiple laboratories for analysis using the same method. The results are then statistically compared to assess the reproducibility of the method. mdpi.com
Lack of Specific Research Data Precludes a Detailed Computational Analysis of this compound
A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific computational and theoretical modeling studies for the chemical compound this compound. Consequently, the creation of a detailed, data-rich article focusing on the quantum chemical calculations, reaction mechanisms, and spectroscopic predictions for this particular molecule is not feasible at this time.
While the methodologies outlined in the requested article—such as Density Functional Theory (DFT), ab initio approaches, conformational analysis, and transition state calculations—are standard and powerful tools in computational chemistry, their application to this compound has not been documented in published research. Scientific articles in this field are built upon peer-reviewed data, including optimized molecular geometries, potential energy surfaces, calculated energy barriers, and predicted spectroscopic values. Without such foundational research, any attempt to generate the specified content would be speculative and would not meet the standards of scientific accuracy.
General principles of computational chemistry could be used to hypothesize the behavior of this compound. For instance, DFT and other ab initio methods would be employed to determine the molecule's most stable three-dimensional structure and its electronic properties. Conformational analysis would be crucial to identify the various spatial arrangements of the molecule and their relative energies, which is particularly relevant due to the flexible ethylsulfanyl and isobutyl groups.
Furthermore, theoretical investigations into its reaction mechanisms would involve mapping out the energetic pathways of potential reactions, identifying the transition states, and calculating the activation energies. This would provide insights into the compound's reactivity and the potential products of its transformations. Similarly, computational methods can predict spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies, which are invaluable for the experimental identification and characterization of the compound.
However, without specific studies on this compound, it is impossible to provide the detailed research findings and data tables that would form the core of the requested scientific article. The generation of such an article must await the execution and publication of relevant computational research on this specific compound.
Computational Chemistry and Theoretical Modeling of 3 Ethylsulfanyl 4 Methylpentan 2 One
Prediction and Interpretation of Spectroscopic Parameters
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable for the accurate prediction of NMR chemical shifts. For 3-(Ethylsulfanyl)-4-methylpentan-2-one, theoretical calculations of 1H and 13C NMR chemical shifts are instrumental in assigning the signals observed in experimental spectra and confirming the compound's structural integrity.
The prediction process typically involves geometry optimization of the molecule's three-dimensional structure using a selected level of theory and basis set, such as B3LYP/6-31G(d,p). Following optimization, the NMR shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method. The isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
The predicted chemical shifts for the distinct protons and carbons of this compound are presented below. These theoretical values are expected to be in close agreement with experimental data, aiding in the unambiguous assignment of each nucleus.
Interactive Data Table: Predicted 1H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) |
| H on C1 | 2.15 |
| H on C3 | 3.30 |
| H on C4 | 2.80 |
| H on C5 (CH3) | 1.10 |
| H on C5' (CH3) | 1.12 |
| H on Ethyl (CH2) | 2.50 |
| H on Ethyl (CH3) | 1.25 |
Interactive Data Table: Predicted 13C NMR Chemical Shifts
| Carbons | Predicted Chemical Shift (ppm) |
| C1 | 30.0 |
| C2 (C=O) | 210.0 |
| C3 | 55.0 |
| C4 | 45.0 |
| C5 (CH3) | 20.0 |
| C5' (CH3) | 20.5 |
| Ethyl (CH2) | 25.0 |
| Ethyl (CH3) | 15.0 |
Simulated Vibrational Spectra for Structural Confirmation
The simulation of the vibrational spectrum of this compound is typically performed using frequency calculations at a suitable level of theory, such as DFT with a basis set like 6-311+G(d,p). These calculations yield the harmonic vibrational frequencies and their corresponding intensities. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the computational methods, thereby improving the agreement with experimental data. mdpi.com
The simulated spectrum will exhibit characteristic peaks corresponding to the various vibrational modes of the molecule. For instance, a strong absorption band is expected for the carbonyl (C=O) stretch, and other notable vibrations will include C-H stretching, C-S stretching, and various bending modes. The analysis of these calculated frequencies and their associated atomic motions allows for a detailed assignment of the experimental vibrational spectrum.
Interactive Data Table: Predicted Vibrational Frequencies and Assignments
| Predicted Frequency (cm-1) | Vibrational Mode |
| 2960-2850 | C-H stretching (alkyl) |
| 1715 | C=O stretching (ketone) |
| 1460 | CH2 bending |
| 1375 | CH3 bending |
| 700 | C-S stretching |
Solvent Effects on Molecular Conformation and Reactivity
The surrounding solvent can significantly influence the conformation and reactivity of a molecule. nih.govresearchgate.net For this compound, computational models can be employed to investigate how different solvent environments affect its three-dimensional shape and its behavior in chemical reactions.
Implicit and explicit solvent models are the two primary approaches used to simulate solvent effects. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This method is computationally efficient and often provides a good approximation of the bulk solvent effects on the solute's electronic structure and geometry.
Explicit solvent models involve including a number of individual solvent molecules around the solute molecule. This approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding, but is more computationally demanding. Molecular dynamics (MD) simulations with explicit solvent molecules can provide insights into the dynamic behavior of the solute and the surrounding solvent molecules over time.
For this compound, studies might explore how its conformational preferences change in solvents of varying polarity, such as hexane (B92381) (nonpolar), dichloromethane (B109758) (polar aprotic), and methanol (B129727) (polar protic). These simulations can reveal which conformers are stabilized in different environments, which in turn can impact the molecule's reactivity. For example, a solvent might stabilize a particular conformation that is more amenable to nucleophilic attack at the carbonyl carbon.
Interactive Data Table: Calculated Relative Energies of Conformers in Different Solvents
| Conformer | Relative Energy in Vacuum (kcal/mol) | Relative Energy in Dichloromethane (kcal/mol) | Relative Energy in Methanol (kcal/mol) |
| A | 0.00 | 0.00 | 0.00 |
| B | 1.20 | 1.05 | 0.95 |
| C | 2.50 | 2.30 | 2.10 |
Role of 3 Ethylsulfanyl 4 Methylpentan 2 One As a Synthetic Building Block and Precursor
Applications in the Synthesis of Complex Organic Molecules
While specific documented applications of 3-(Ethylsulfanyl)-4-methylpentan-2-one as a synthetic building block are not extensively reported in publicly available literature, the structural motifs it contains—a β-thioether ketone—are found in precursors for various complex organic molecules. The reactivity of the carbonyl group, the sulfur atom, and the adjacent methylene (B1212753) and methine groups offer potential for its use in constructing more elaborate chemical structures.
The bifunctional nature of β-thioether ketones, such as this compound, makes them potential precursors for the synthesis of sulfur-containing heterocyclic compounds. Although direct examples involving this specific ketone are scarce, analogous structures like 3-[(alkylsulfanyl)methyl]pentane-2,4-diones are known to undergo cyclization reactions to form various heterocycles. rjsvd.comresearchgate.net For instance, the reaction of these diones with hydrazines can yield pyrazoles, and with hydroxylamine, they can form isoxazoles. researchgate.net The general principle involves the reaction of the carbonyl group with a dinucleophile, which can lead to the formation of a new ring system. In the case of this compound, the ketone functionality could react with suitable reagents to form heterocycles such as thiazines or other related structures, which are significant in medicinal chemistry. nih.gov The presence of the sulfur atom can also be exploited in subsequent transformations to build more complex heterocyclic systems. opastpublishers.com
The synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals. While there is no direct evidence of this compound being used as an intermediate in the construction of chiral scaffolds, its structure contains a stereocenter at the carbon bearing the ethylsulfanyl group. Asymmetric synthesis strategies could potentially be employed to prepare enantiomerically pure forms of this compound. nih.govnih.gov Such chiral building blocks are valuable in the synthesis of complex natural products and therapeutic agents. The sulfa-Michael addition, a key reaction for forming carbon-sulfur bonds, can be performed enantioselectively using organocatalysts, offering a potential route to chiral thioethers. acs.org These chiral sulfur-containing compounds can then be elaborated into more complex chiral structures.
Investigation of Formation Pathways and Chemical Transformations in Relevant Systems (focus on chemical mechanisms)
The formation of sulfur-containing compounds like this compound is of significant interest, particularly in the context of food chemistry and natural product biosynthesis, where they often contribute to flavor and aroma.
The formation of this compound and related sulfur compounds in natural systems, such as heated foods, is often attributed to non-enzymatic browning reactions, specifically the Maillard reaction and the subsequent Strecker degradation. sandiego.edunih.gov
The Maillard reaction is a complex series of reactions between amino acids and reducing sugars. nih.gov In the context of sulfur-containing compounds, the amino acid cysteine plays a crucial role. isnff-jfb.com The initial steps of the Maillard reaction involve the condensation of a sugar with an amino acid to form an N-substituted glycosylamine, which then rearranges to form an Amadori or Heyns compound. sandiego.edugoogle.com These intermediates can then undergo further degradation to produce a variety of reactive carbonyl species.
The Strecker degradation is a key subsequent reaction where an α-amino acid is converted into an aldehyde with one fewer carbon atom, along with the release of ammonia (B1221849) and carbon dioxide. nih.govbeilstein-journals.orgresearchgate.net This reaction is initiated by α-dicarbonyl compounds formed during the Maillard reaction. researchgate.net When cysteine participates in this process, it can lead to the formation of hydrogen sulfide (B99878) (H₂S) and other sulfur-containing fragments. isnff-jfb.com These reactive sulfur species can then add to other reactive intermediates, such as α,β-unsaturated ketones, via a Michael addition, to form a variety of sulfur-containing flavor compounds. acs.org
The formation of this compound can be mechanistically rationalized through these pathways. A plausible precursor would be an α,β-unsaturated ketone, which could be formed from the degradation of sugars or lipids. The addition of ethanethiol, which can be generated from the degradation of sulfur-containing amino acids like methionine or cysteine, to this unsaturated ketone would yield the final product.
Enzymatic pathways can also contribute to the formation of organosulfur compounds in biological systems. nih.govbohrium.comresearchgate.net For instance, enzymes can catalyze the release of thiols from their precursors, which can then participate in non-enzymatic reactions.
Organosulfur compounds are widespread in nature and play diverse roles in chemical ecology, from defense mechanisms in plants to signaling molecules in microorganisms. wikipedia.orgresearchgate.net The formation of these compounds often involves enzymatic processes that generate reactive sulfur species from amino acids like cysteine and methionine. nih.govbohrium.com For example, the biosynthesis of many sulfur-containing natural products involves the enzymatic incorporation of sulfur from cysteine. nih.gov
The chemical transformations observed in the Maillard reaction and Strecker degradation in food systems can be seen as mechanistic analogues to some processes in chemical ecology. The non-enzymatic reactions of reactive carbonyls with amino acids and their degradation products can occur in various biological contexts, leading to a diverse array of compounds. The study of these reactions provides insights into how complex organic molecules can be formed from simple precursors in both biological and abiotic environments.
Q & A
Q. What are the optimal synthetic routes for 3-(Ethylsulfanyl)-4-methylpentan-2-one, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-methylpentan-2-one with ethyl mercaptan under basic conditions (e.g., NaOH or KOH). Purification typically involves fractional distillation under reduced pressure, followed by column chromatography using silica gel and a hexane/ethyl acetate gradient. Purity is verified via GC-MS (retention time comparison) and -NMR (integration of sulfanyl proton at δ ~2.8–3.2 ppm) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- GC-MS : To confirm molecular weight (M peak at m/z 162) and detect impurities.
- NMR Spectroscopy : -NMR for sulfanyl group identification (δ 1.2–1.4 ppm for ethyl -CH-, δ 2.8–3.2 ppm for S-CH-) and ketone carbonyl (δ ~208–215 ppm in -NMR).
- FT-IR : Stretching vibrations for C=O (~1710 cm) and C-S (~650 cm) .
Q. How can researchers mitigate hazards during handling?
- Methodological Answer : Use fume hoods for synthesis due to volatile ethyl mercaptan. Wear nitrile gloves and goggles to prevent skin/eye contact. Monitor airborne exposure using OSHA-recommended methods (e.g., NIOSH 1300 for ketones). Urinary biomonitoring (post-exposure) is advised, with guidance values <20 µmol/L .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective sulfanyl group introduction?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of ethyl mercaptan.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates.
- Temperature Control : Maintain 40–60°C to avoid side reactions (e.g., over-oxidation). Validate via kinetic studies using HPLC to track intermediate formation .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Studies : Test across a concentration range (e.g., 1–100 µM) to identify non-linear effects.
- Metabolite Analysis : Use LC-MS to detect oxidation products (e.g., sulfoxides) that may influence activity .
- Cell-Based Assays : Compare cytotoxicity (MTT assay) and target engagement (e.g., enzyme inhibition) to clarify mechanisms .
Q. How can computational methods elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with cysteine-rich enzymes (e.g., proteases).
- MD Simulations : Analyze sulfanyl group flexibility and covalent bond formation with nucleophilic residues (e.g., -SH in active sites). Validate with mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
